(Acetylmethylene)triphenylphosphorane

Catalog No.
S793506
CAS No.
1439-36-7
M.F
C21H19OP
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylmethylene)triphenylphosphorane

CAS Number

1439-36-7

Product Name

(Acetylmethylene)triphenylphosphorane

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)propan-2-one

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

KAANTNXREIRLCT-UHFFFAOYSA-N

SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-(Triphenylphosphoranylidene)-2-propanone; (2-Oxopropylidene)triphenylphosphorane; (Acetonylidene)triphenylphosphorane; Methyl (Triphenylphosphoranylidene)methyl Ketone; NSC 407394; Triphenyl(acetylmethylene)phosphorane;

Canonical SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (). (Acetylmethylene)triphenylphosphorane acts as a nucleophile, donating its carbanion (CH₃COCH⁻) to a carbonyl group (C=O) of another molecule. This reaction results in the formation of a new double bond and the corresponding phosphine oxide byproduct ().

The versatility of (Acetylmethylene)triphenylphosphorane lies in its ability to introduce the acetylmethylene (CH₃COCH=) functionality into various organic molecules. This functionality can participate in further reactions to create complex structures.

Specific Applications

Here are some specific research areas where (Acetylmethylene)triphenylphosphorane finds application:

  • Synthesis of functionalized pyrrolidines and cyclobutanones: These are nitrogen-containing heterocyclic rings and four-membered cyclic ketones, respectively. (Acetylmethylene)triphenylphosphorane plays a crucial role in their synthesis through intramolecular cyclization reactions.
  • Asymmetric allylboration: This reaction involves the addition of an allyl group (CH₂CH=CH₂) to a molecule in a stereoselective manner, meaning it controls the formation of specific spatial arrangements of atoms. (Acetylmethylene)triphenylphosphorane can be employed in conjunction with chiral catalysts to achieve this asymmetric synthesis, as demonstrated in the enantioselective synthesis of the natural product (+)-awajanomycin.
  • Preparation of biologically active compounds: (Acetylmethylene)triphenylphosphorane has been utilized in the synthesis of various compounds with potential therapeutic applications. Examples include:
    • 1,2-dioxanes: These compounds exhibit antitrypanosomal activity, meaning they can combat Trypanosoma parasites responsible for sleeping sickness.
    • Amphibian pyrrolizidine alkaloids: These naturally occurring molecules possess diverse biological properties, and their synthesis using (Acetylmethylene)triphenylphosphorane has been reported.
    • Silicon-containing acyclic dienone musk odorants: These compounds are responsible for the characteristic musky scent in some animals, and their synthesis can be achieved using (Acetylmethylene)triphenylphosphorane.
  • Domino Suzuki/Heck coupling reactions: This multi-step reaction sequence allows for the efficient formation of fluorenylidenes, which are valuable intermediates in organic synthesis. (Acetylmethylene)triphenylphosphorane serves as a key component in this process.

(Acetylmethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C21_{21}H19_{19}OP. It is characterized by a phosphorus atom bonded to three phenyl groups and an acetylmethylene moiety. This compound is primarily known for its role as a Wittig reagent, facilitating the formation of alkenes from carbonyl compounds through a reaction with aldehydes or ketones. The unique structure allows it to participate effectively in various synthetic organic transformations, making it a valuable tool in organic chemistry.

(Acetylmethylene)triphenylphosphorane is predominantly utilized in Wittig reactions, where it reacts with carbonyl compounds to yield alkenes. The general reaction can be represented as follows:

R2C O+Ph3P C O CH3R2C CH2+Ph3PO\text{R}_2\text{C O}+\text{Ph}_3\text{P C O CH}_3\rightarrow \text{R}_2\text{C CH}_2+\text{Ph}_3\text{PO}

In addition, it can participate in reactions with sulfinimines, where the lithium anion of (acetylmethylene)triphenylphosphorane adds to nonracemic sulfinimines, demonstrating its versatility in forming new carbon-carbon bonds .

The synthesis of (acetylmethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with acetyl chloride and a suitable base. The general procedure can be outlined as follows:

  • Reactants: Triphenylphosphine, acetyl chloride, and a base (e.g., triethylamine).
  • Procedure:
    • Dissolve triphenylphosphine in an appropriate solvent.
    • Add acetyl chloride dropwise while stirring.
    • Introduce the base to neutralize the hydrochloric acid formed.
    • Isolate the product through filtration and purification techniques such as recrystallization.

This method provides a straightforward route to obtain (acetylmethylene)triphenylphosphorane with high purity .

(Acetylmethylene)triphenylphosphorane finds significant application in synthetic organic chemistry, particularly in:

  • Wittig Reactions: Used for synthesizing alkenes from carbonyl compounds.
  • Synthesis of Functionalized Pyrrolidines: Plays a crucial role in constructing complex molecular architectures .
  • Cross-Coupling Reactions: Can be involved in coupling processes to form carbon-carbon bonds.

Its ability to facilitate these transformations makes it an essential reagent in the synthesis of pharmaceuticals and fine chemicals.

Interaction studies involving (acetylmethylene)triphenylphosphorane primarily focus on its reactivity with various electrophiles and nucleophiles. Its interactions with carbonyl compounds are well-documented, showcasing its utility in forming stable alkenes. Additionally, studies have explored its reactivity with transition metals, indicating potential applications in catalysis .

Several compounds share structural or functional similarities with (acetylmethylene)triphenylphosphorane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBasic precursor for many phosphonium compounds
Benzoylmethylene)triphenylphosphoraneSimilar Wittig reagentContains a benzoyl group instead of an acetyl group
Methylidene(triphenyl)phosphoraneYlideMore reactive due to less steric hindrance

Uniqueness: (Acetylmethylene)triphenylphosphorane is distinguished by its acetyl group, which enhances its electrophilic character compared to other phosphoranes. This property allows for selective reactions that may not occur with other similar compounds.

The Wittig reaction, pioneered by Georg Wittig in 1954, revolutionized alkene synthesis. (Acetylmethylene)triphenylphosphorane emerged as a specialized reagent for generating α,β-unsaturated ketones, expanding the scope of carbonyl olefination. Key milestones include:

  • 1950s–1960s: Initial applications in synthesizing simple alkenes from aldehydes and ketones.
  • 1970s–1980s: Adoption in multistep syntheses, such as cyclopropane formation via intramolecular Wittig reactions.
  • 2000s–Present: Use in asymmetric catalysis, domino reactions, and bioactive molecule synthesis (e.g., alkaloids, antitrypanosomal agents).

The compound’s versatility stems from its ability to participate in conjugate additions and cyclic ketone formations, as demonstrated in modern total synthesis efforts.

Structural Features and Reactivity Profile

Molecular Structure and Stabilization

The structure of (acetylmethylene)triphenylphosphorane includes:

  • A triphenylphosphine ylide core ($$ \text{P}^+\text{-C}^- $$), stabilized by resonance with the adjacent ketone group.
  • A methylene group (CH₂) bridging the phosphorus and carbonyl carbon, enhancing electrophilicity at the carbonyl site.
PropertyValueSource
Molecular Weight318.36 g/mol
Melting Point207°C
SolubilityChloroform (high), methanol (low)
Storage ConditionsInert gas, <15°C

This stabilization allows the ylide to react selectively with carbonyl compounds while avoiding self-condensation.

Reactivity in Wittig Reactions

The compound undergoes a concerted [2+2] cycloaddition with carbonyl substrates, forming an oxaphosphetane intermediate. Subsequent syn-elimination yields the alkene and triphenylphosphine oxide.

Key Reaction Pathways:

  • Olefination of Aldehydes/Ketones:
    $$
    \text{RCHO} + \text{Ph}3\text{P}=\text{CH-COCH}3 \rightarrow \text{RCH}=\text{CH-COCH}3 + \text{Ph}3\text{PO}
    $$
    Example: Synthesis of enones for alkaloid precursors.
  • Cyclopropanation: Intramolecular reactions with alkyl halides generate cyclopropane rings.

  • Conjugate Additions: Reacts with α,β-unsaturated carbonyl compounds to form extended π-systems.

Classical Preparation via Phosphonium Salt Deprotonation

The classical synthesis of (acetylmethylene)triphenylphosphorane involves a two-step sequence: formation of a phosphonium salt intermediate followed by deprotonation. Triphenylphosphine reacts with acetylaldehyde in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction proceeds via nucleophilic attack of triphenylphosphine on the carbonyl carbon of acetylaldehyde, generating a betaine intermediate that spontaneously eliminates water to form the phosphonium salt [3].

Deprotonation of the phosphonium salt is achieved using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). For example, treatment with NaH in THF at 0°C yields the stabilized ylide as a crystalline solid . Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylene protons (δ 2.1–2.3 ppm) and the carbonyl carbon (δ 190–200 ppm in $$^{13}\text{C}$$ NMR) . Infrared (IR) spectroscopy further confirms the presence of the carbonyl group through a strong absorption band near 1670 cm$$^{-1}$$ .

This method, while reliable, often requires stoichiometric amounts of base and generates triphenylphosphine oxide (TPPO) as a byproduct, complicating purification [6].

Modern Approaches to Ylide Synthesis

Recent advancements have focused on streamlining ylide synthesis through phase transfer catalysis (PTC) and solvent-free conditions. In one approach, trimethyloxosulfonium iodide serves as a methylene transfer agent under PTC conditions, enabling the reaction between triphenylphosphine and acetylaldehyde in a biphasic system (e.g., water/dichloromethane) [5]. This method reduces reaction times to under one hour and improves yields to approximately 80% by minimizing side reactions [5].

Alternative base systems have also been explored. For instance, potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) facilitates deprotonation at room temperature, offering a milder alternative to traditional strong bases [6]. Additionally, microwave-assisted synthesis has been reported to accelerate the reaction, achieving complete conversion within 10 minutes at 100°C [4].

Alternative Routes and Reaction Optimization Strategies

Optimization efforts have targeted solvent selection, temperature control, and byproduct management. A comparative study of solvents revealed that THF and ethyl acetate (EtOAc) provide optimal solubility for the ylide, whereas protic solvents like ethanol lead to premature protonation [6]. Elevated temperatures (40–60°C) enhance reaction rates but risk ylide decomposition, necessitating careful thermal regulation [2].

Table 1: Optimization Parameters for Ylide Synthesis

ParameterClassical MethodModern Method (PTC)Solvent-Free Approach
BaseNaH/LDAK$$2$$CO$$3$$None
SolventTHFH$$2$$O/CH$$2$$Cl$$_2$$Neat
Reaction Time2–4 hours1 hour10 minutes
Yield60–70%80%75%
Byproduct RemovalColumn chromatographyLiquid-liquid extractionFiltration

Purification challenges posed by TPPO have been addressed through selective precipitation. Adding zinc chloride (ZnCl$$2$$) to the crude reaction mixture in ethanol precipitates a TPPO-ZnCl$$2$$ complex, which is easily removed by filtration [6]. This method eliminates the need for chromatography, enabling scalable synthesis [6].

Alternative precursors, such as acetyl chloride or acetic anhydride, have been investigated to bypass unstable intermediates. However, these routes often require stringent anhydrous conditions and offer no significant yield improvements over classical methods [4].

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1439-36-7

Wikipedia

1-(Triphenylphosphoranylidene)acetone

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

Explore Compound Types